1-Cyclopropyl-4-nitronaphthalene
Overview
Description
1-Cyclopropyl-4-nitronaphthalene is an organic compound characterized by a cyclopropyl group attached to the naphthalene ring at the first position and a nitro group at the fourth position. It is a solid with a yellow crystalline appearance and has the molecular formula C13H11NO2. This compound is primarily used as an intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-nitronaphthalene can be synthesized through the nitration of 1-cyclopropylnaphthalene. The nitration process typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at a temperature range of 0-5°C to ensure the selective formation of the nitro compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as nickel acetate, can enhance the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-nitronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas and Pd/C catalyst in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 1-Cyclopropyl-4-aminonaphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-4-nitronaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropyl-4-nitronaphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
- 1-Nitronaphthalene
- 2-Nitronaphthalene
- 1-Cyclopropyl-2-nitronaphthalene
Comparison: 1-Cyclopropyl-4-nitronaphthalene is unique due to the presence of both a cyclopropyl group and a nitro group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming unique derivatives. Compared to 1-nitronaphthalene and 2-nitronaphthalene, the cyclopropyl group in this compound provides steric hindrance, influencing its reactivity and interaction with other molecules .
Properties
IUPAC Name |
1-cyclopropyl-4-nitronaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-14(16)13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOXFKFUEGIWTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C3=CC=CC=C23)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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